molecular formula C17H17N3OS2 B2481801 N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034575-02-3

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2481801
M. Wt: 343.46
InChI Key: OKQWNYJUZURPDO-UHFFFAOYSA-N
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Description

Thiophene, thiadiazole, and benzamide derivatives are significant in medicinal chemistry and materials science due to their wide range of biological activities and their potential in creating advanced materials. Compounds containing these moieties have been explored for various applications, including anticancer, antimicrobial, and as materials for electronic devices due to their unique electronic properties.

Synthesis Analysis

The synthesis of thiophene, thiadiazole, and benzamide derivatives typically involves cyclization reactions, condensation, and substitutions. For example, microwave-assisted synthesis has been employed for the efficient preparation of thiadiazole derivatives, demonstrating the utility of modern synthetic techniques in enhancing reaction rates and yields (Tiwari et al., 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR, and mass spectrometry) are commonly used to elucidate the structure of these compounds. Studies often reveal the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in stabilizing their structures and influencing their properties (Dani et al., 2013).

Scientific Research Applications

Synthesis and Structural Characterization

  • Convenient Preparations of Thiadiazoles: A study by Takikawa et al. (1985) describes methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, which are structurally related to the compound , through the reaction of thioamides with various electrophilic reagents, yielding high yields under mild conditions (Takikawa et al., 1985).

Anticancer Activity

  • Microwave-Assisted Synthesis and Anticancer Evaluation: Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are relevant to the compound of interest. These compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Tiwari et al., 2017).

Molecular Docking Studies

  • Computational Approaches: The same study by Tiwari et al. (2017) also conducted a molecular docking study to predict the probable mechanism of action of the synthesized compounds, demonstrating the importance of computational approaches in understanding the interactions of such molecules (Tiwari et al., 2017).

Photophysical Properties

  • Fluorescent Benzamide Complexes: Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, exploring their photophysical properties. This research highlights the potential application of such compounds in fluorescence-based technologies (Zhang et al., 2017).

Biological Activities

  • Synthesis and Biological Activities of Benzo[b]thiophene Derivatives: Isloor et al. (2010) synthesized benzo[b]thiophene derivatives, including thiadiazoles, with significant antibacterial, antifungal, and anti-inflammatory properties. This research underscores the diverse biological activities associated with thiadiazole and benzamide compounds (Isloor et al., 2010).

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c21-16(12-3-4-14-15(9-12)20-23-19-14)18-11-17(6-1-2-7-17)13-5-8-22-10-13/h3-5,8-10H,1-2,6-7,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQWNYJUZURPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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